Thieno[3,2-c]pyridin-2-ylmethanamine
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Overview
Description
Thieno[3,2-c]pyridin-2-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the cyclization of 2-aminothiophene derivatives with appropriate aldehydes or ketones to form the thieno[3,2-c]pyridine scaffold . The methanamine group can then be introduced via reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of thieno[3,2-c]pyridin-2-ylmethanamine may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Thieno[3,2-c]pyridin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridin-2-ylmethanamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity. This interaction can lead to the inhibition of kinase activity, which is crucial in the treatment of various diseases, including cancer .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Thieno[3,4-b]pyridine: Known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
Thieno[3,2-c]pyridin-2-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
thieno[3,2-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4,9H2 |
InChI Key |
MWPZMIAZMPWLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)CN |
Origin of Product |
United States |
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